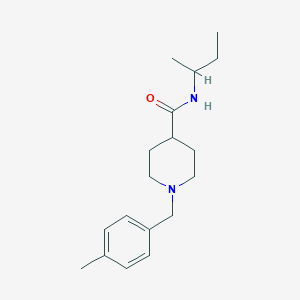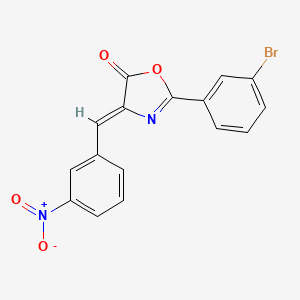![molecular formula C21H25ClO3 B5119307 4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'ACMB' and is a member of the family of aryl ether compounds. The synthesis method of ACMB involves the reaction of 2-methoxyphenol with 2-chloro-4-methylphenol in the presence of sodium hydride, followed by the addition of allyl bromide and potassium carbonate.
Mecanismo De Acción
The mechanism of action of ACMB is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer cell growth and inflammation. ACMB has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. ACMB also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ACMB has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. ACMB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ACMB also reduces inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, ACMB has been shown to protect neurons from oxidative stress and apoptosis, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of ACMB for lab experiments include its high potency and specificity for various targets, as well as its low toxicity. ACMB also exhibits good solubility in various solvents, which makes it easy to work with in the lab. However, the limitations of ACMB include its limited availability and high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on ACMB, including the development of more efficient synthesis methods, the optimization of its therapeutic applications, and the investigation of its potential side effects. Additionally, further studies are needed to elucidate the mechanism of action of ACMB and to identify its molecular targets. The use of ACMB in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of ACMB involves several steps, starting with the reaction of 2-methoxyphenol with 2-chloro-4-methylphenol in the presence of sodium hydride. This reaction leads to the formation of a phenoxide intermediate, which is then reacted with allyl bromide and potassium carbonate to form the final product. The yield of ACMB can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Aplicaciones Científicas De Investigación
ACMB has been studied extensively for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neuroprotection. In cancer treatment, ACMB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ACMB also exhibits anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, ACMB has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO3/c1-4-7-17-9-11-20(21(15-17)23-3)25-13-6-5-12-24-19-10-8-16(2)14-18(19)22/h4,8-11,14-15H,1,5-7,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHYSBFROVVECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)CC=C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)
![N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5119274.png)

![N-(3'-fluoro-3-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5119291.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)